molecular formula C11H11ClN2 B13211784 6-Chloro-5,7-dimethylquinolin-3-amine

6-Chloro-5,7-dimethylquinolin-3-amine

Cat. No.: B13211784
M. Wt: 206.67 g/mol
InChI Key: MCGPRUFAHGWMOO-UHFFFAOYSA-N
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Description

6-Chloro-5,7-dimethylquinolin-3-amine is a quinoline derivative with the molecular formula C₁₁H₁₁ClN₂ Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5,7-dimethylquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethyl aniline with chloroacetyl chloride, followed by cyclization with phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

For industrial production, the synthesis process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The purification steps may involve recrystallization or chromatographic techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5,7-dimethylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5,7-dimethylquinolin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and catalysts.

Mechanism of Action

The mechanism of action of 6-Chloro-5,7-dimethylquinolin-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other quinoline derivatives, which are known to exhibit antibacterial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
  • 6-Chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

6-Chloro-5,7-dimethylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

6-chloro-5,7-dimethylquinolin-3-amine

InChI

InChI=1S/C11H11ClN2/c1-6-3-10-9(7(2)11(6)12)4-8(13)5-14-10/h3-5H,13H2,1-2H3

InChI Key

MCGPRUFAHGWMOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=N2)N)C(=C1Cl)C

Origin of Product

United States

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